

Redox properties of the iron-ascorbate complex in aqueous solution

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Compound of Interest

Compound Name: Ferrous Ascorbate

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An In-depth Technical Guide on the Redox Properties of the Iron-Ascorbate Complex in Aqueous Solution

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox properties of the iron-ascorbate complex in aqueous solution. It covers the formation, stoichiometry, and redox chemistry of this complex, with a focus on quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the intricate interactions between iron and ascorbic acid.

Formation and Stoichiometry of the Iron-Ascorbate Complex

The interaction between iron and ascorbic acid (vitamin C) in aqueous solution is a complex process involving both coordination chemistry and redox reactions. Ascorbic acid (H_2A) is a weak dibasic acid that primarily exists as the ascorbate monoanion (HA^-) at physiological pH. [1] Chelation of iron by ascorbate typically occurs through the deprotonated hydroxyl groups at the C2 and C3 positions of the furan ring.[2]

The stoichiometry of the iron-ascorbate complex is highly dependent on the pH of the solution and the ratio of iron to ascorbate.

- **Iron(II)-Ascorbate Complex:** The most commonly reported stoichiometry for the ferrous-ascorbate complex is 1:2, with one Fe^{2+} ion coordinated to two ascorbate ligands.[2] However, at lower pH values, a 1:1 complex, $[\text{Fe}(\text{HA})]^+$, can also form.[3] The stability of the **ferrous ascorbate** complex is relatively low, and it is known to dissociate significantly in aqueous solution.[3][4]
- **Iron(III)-Ascorbate Complex:** Ferric iron also forms complexes with ascorbate, which are generally more stable than their ferrous counterparts.[5] These complexes are often transient intermediates in the reduction of Fe^{3+} by ascorbate.[1][6] The reaction between Fe^{3+} and ascorbic acid is biphasic, with a rapid initial formation of an iron(III)-ascorbate complex, followed by a slower intramolecular electron transfer to produce Fe^{2+} and the ascorbyl radical.[7]

The pH of the solution plays a critical role in the formation and stability of these complexes. In acidic conditions ($\text{pH} < 4$), the reduction of Fe^{3+} to Fe^{2+} is favored.[8] Around physiological pH, the situation is more complex, with the potential for the formation of various mononuclear and polynuclear iron species.[2]

Quantitative Data

The following tables summarize the key quantitative data related to the stability and redox properties of iron-ascorbate complexes.

Table 1: Stability Constants of Iron-Ascorbate Complexes

Complex Species	Log β	Conditions	Reference(s)
$[\text{Fe}(\text{II})(\text{HA})]^+$	~ 1.3 ($K \approx 20 \text{ L} \cdot \text{mol}^{-1}$)	$\mu = 0$, 25 °C	[3][9]
$[\text{Fe}(\text{III})(\text{HA})]^{2+}$	3.28 - 4.42	Range of pH values	[5]

Table 2: Redox Potentials

Redox Couple	E° (V vs. NHE)	Conditions	Reference(s)
Ascorbate/Ascorbyl Radical	+0.28	pH 7.0	[10]
Fe ³⁺ (aq)/Fe ²⁺ (aq)	+0.77	Standard Conditions	[11]

Note: The redox potential of the iron-ascorbate complex is highly dependent on pH and the specific ligand environment, making a single value difficult to ascertain from the literature.

Table 3: Selected Reaction Rate Constants

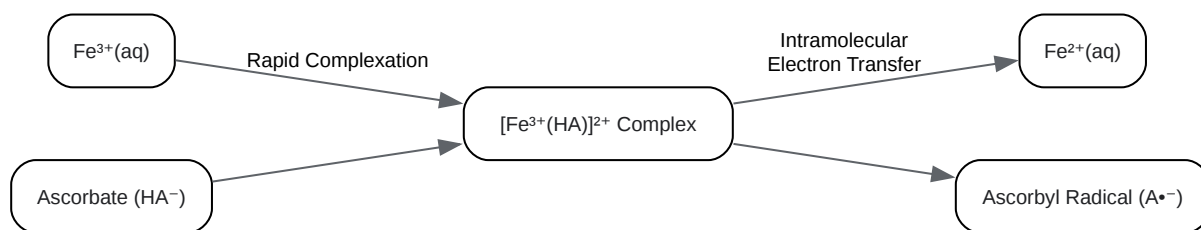
Reaction	Rate Constant (k)	Conditions	Reference(s)
Fe ³⁺ + H ₂ A → [Fe(III)(H ₂ A)] ³⁺	Fast initial phase	pH < 2	[7]
Intramolecular electron transfer in [Fe(III)(HA)] ²⁺	Slower second phase	pH < 2	[7]
Fe(II)-ascorbate + H ₂ O ₂	Similar to free Fe ²⁺	-	[12]
Ascorbate + •OH	1.1 × 10 ¹⁰ M ⁻¹ s ⁻¹	pH 7.4	[12]

Reaction Mechanisms and Signaling Pathways

The redox chemistry of the iron-ascorbate system is central to its biological and chemical significance. Ascorbate is a potent reducing agent, capable of reducing Fe³⁺ to Fe²⁺. This process is crucial for intestinal iron absorption and for maintaining a pool of redox-active Fe²⁺. [1]

Reduction of Iron(III) by Ascorbate

The reduction of ferric iron by ascorbate proceeds through the formation of an initial Fe³⁺-ascorbate complex, followed by an intramolecular electron transfer. This process generates Fe²⁺ and the ascorbyl radical (A•⁻).

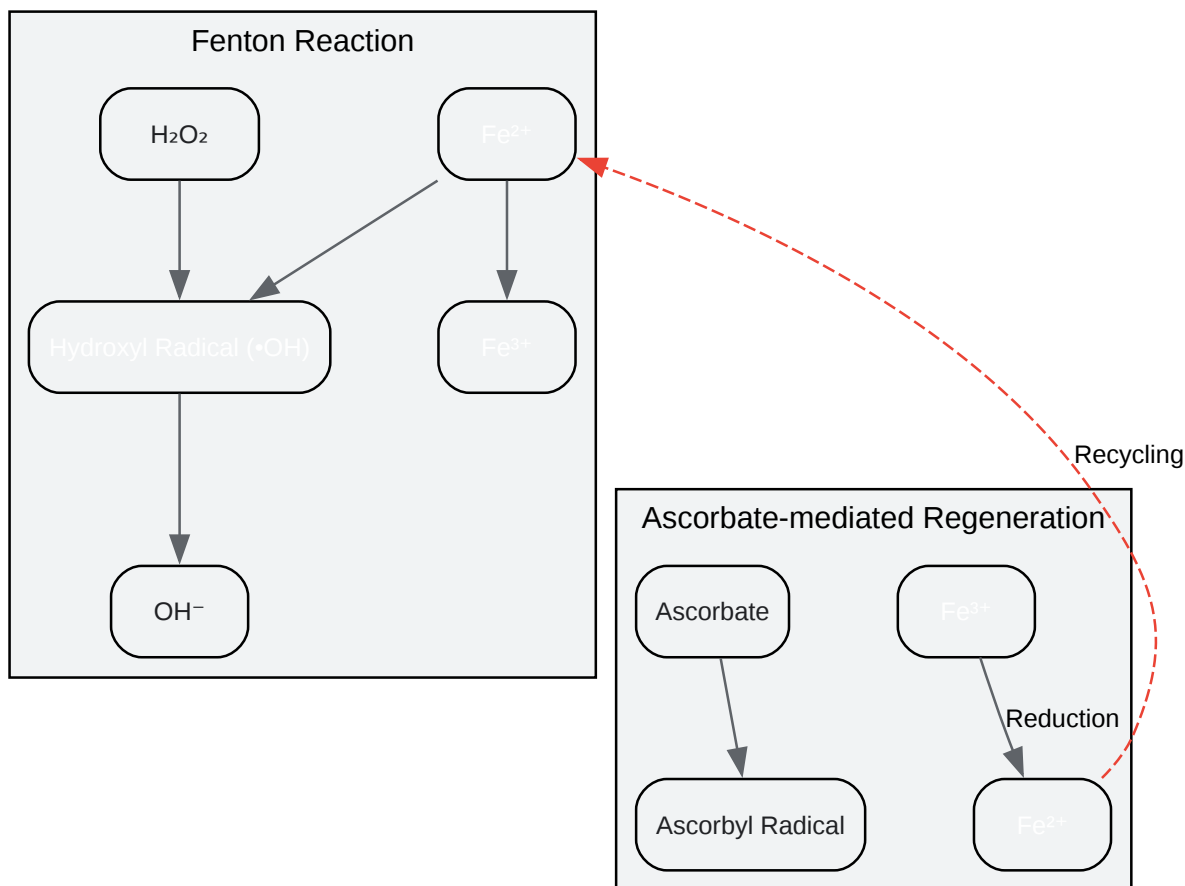


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Caption: Reduction of Fe³⁺ by ascorbate.

The Fenton Reaction

The Fe²⁺ generated from the reduction of Fe³⁺ by ascorbate can participate in the Fenton reaction, where it reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH). Ascorbate can then regenerate Fe²⁺ from the newly formed Fe³⁺, thus creating a catalytic cycle that can lead to significant oxidative damage.^{[1][13]}



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Caption: Ascorbate-driven Fenton reaction cycle.

Experimental Protocols

The study of the redox properties of the iron-ascorbate complex utilizes a variety of analytical techniques to probe its formation, kinetics, and electrochemical behavior.

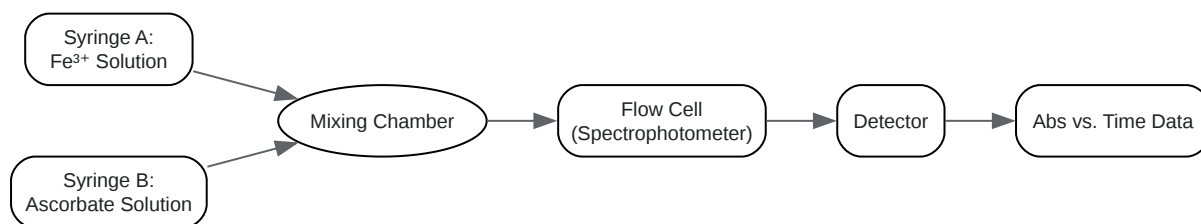
Stopped-Flow Spectrophotometry

This technique is essential for studying the rapid kinetics of the iron-ascorbate reaction.

Objective: To measure the rate of formation of the Fe^{3+} -ascorbate complex and its subsequent reduction.

Methodology:

- **Reagent Preparation:** Prepare anaerobic solutions of a ferric salt (e.g., FeCl_3 or $\text{Fe}(\text{ClO}_4)_3$) and ascorbic acid in a suitable buffer (e.g., acetate or phosphate buffer) at the desired pH. The solutions should be deoxygenated by bubbling with an inert gas like argon or nitrogen.
- **Instrument Setup:** Use a stopped-flow spectrophotometer equipped with a UV-Vis detector. Set the observation wavelength to the absorbance maximum of the transient Fe^{3+} -ascorbate complex (typically around 560 nm).[7]
- **Data Acquisition:** Rapidly mix the iron(III) and ascorbate solutions in the stopped-flow apparatus. The instrument will record the change in absorbance over time, typically on a millisecond to second timescale.
- **Data Analysis:** The resulting kinetic traces can be fitted to appropriate kinetic models (e.g., single or double exponential functions) to determine the pseudo-first-order rate constants. By varying the concentrations of the reactants, the overall rate law and individual rate constants can be determined.[14]



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Caption: Stopped-flow spectrophotometry workflow.

Cyclic Voltammetry

Cyclic voltammetry is used to investigate the redox potentials and electrochemical behavior of the iron-ascorbate complex.

Objective: To determine the formal reduction potential of the Fe^{3+} -ascorbate/ Fe^{2+} -ascorbate couple and to study the electron transfer kinetics.

Methodology:

- **Electrochemical Cell Setup:** Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).
- **Solution Preparation:** Prepare a solution containing the iron salt (either Fe^{2+} or Fe^{3+}) and ascorbic acid in a supporting electrolyte (e.g., KCl or NaClO_4) and a suitable buffer to control the pH. Deoxygenate the solution by purging with an inert gas.
- **Voltammetric Scan:** Apply a potential sweep to the working electrode using a potentiostat. The potential is scanned linearly from an initial potential to a switching potential and then back to the initial potential.
- **Data Analysis:** The resulting voltammogram (current vs. potential) will show peaks corresponding to the oxidation and reduction of the iron-ascorbate complex. The peak potentials can be used to estimate the formal reduction potential, and the peak separation can provide information about the reversibility of the electron transfer process.[\[15\]](#)

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the oxidation state and coordination environment of the iron atoms in the iron-ascorbate complex.

Objective: To identify the iron species (Fe^{2+} or Fe^{3+}) present in the sample and to characterize their electronic structure.

Methodology:

- **Sample Preparation:** The sample is typically a frozen solution of the iron-ascorbate complex. For studying reaction intermediates, a rapid freeze-quench technique can be employed where the reaction is initiated and then rapidly frozen at specific time points.
- **Data Acquisition:** The frozen sample is exposed to a source of gamma rays (typically ^{57}Co). The Mössbauer spectrometer measures the resonant absorption of gamma rays by the ^{57}Fe nuclei in the sample as a function of the velocity of the source.

- Data Analysis: The resulting Mössbauer spectrum provides information on the isomer shift (which is sensitive to the oxidation state of iron) and the quadrupole splitting (which is sensitive to the symmetry of the coordination environment).[8][16]

Conclusion

The redox properties of the iron-ascorbate complex in aqueous solution are multifaceted and of significant interest in various scientific disciplines. The interplay between complex formation, intramolecular electron transfer, and participation in radical-generating reactions like the Fenton reaction highlights the dual role of ascorbate as both an antioxidant and, in the presence of iron, a pro-oxidant. A thorough understanding of the quantitative aspects of these processes, as detailed in this guide, is crucial for researchers and professionals working on the development of new therapeutic strategies and for understanding the fundamental biochemistry of iron and vitamin C. The experimental protocols outlined provide a foundation for further investigation into this dynamic and important chemical system.

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